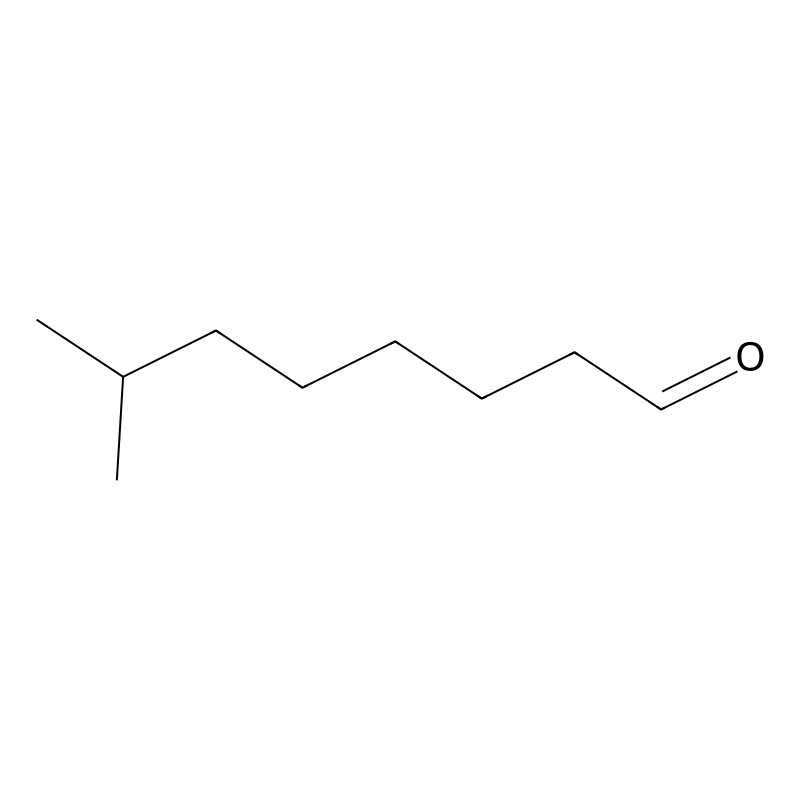7-Methyloctanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
- Precursor for other chemicals: 7-Methyloctanal can be used as a starting material for the synthesis of various other organic compounds, including alcohols, esters, and acids. These synthesized compounds can then be used in various research applications, such as drug discovery and material science [].
Chemical Biology:
- Investigating signaling pathways: 7-Methyloctanal might potentially serve as a tool in studying specific signaling pathways within cells. This is because certain receptors or enzymes might be sensitive to this molecule, allowing researchers to probe their function and potential roles in various biological processes [].
Material Science:
7-Methyloctanal is an organic compound with the molecular formula C₉H₁₈O. It is classified as an aldehyde, characterized by the presence of a carbonyl group (C=O) at the end of a carbon chain. The compound features a branched structure, with a methyl group located on the seventh carbon of the octanal chain. This unique arrangement contributes to its distinctive chemical properties and reactivity.
7-Methyloctanal is often used in fragrance formulations due to its pleasant odor, which resembles that of fresh fruits and flowers. Its physical properties include a boiling point of approximately 162 °C and a density of around 0.83 g/cm³, making it a volatile liquid at room temperature .
- Oxidation: It can be oxidized to form 7-methyloctanoic acid, particularly in the presence of strong oxidizing agents.
- Reduction: The carbonyl group can be reduced to form 7-methyloctanol using reducing agents like lithium aluminum hydride.
- Condensation: It can undergo aldol condensation reactions with other carbonyl compounds under basic conditions, leading to more complex molecules.
- Nucleophilic Addition: Reacts with nucleophiles such as Grignard reagents or hydrides to form alcohols or other derivatives .
Research indicates that 7-methyloctanal may exhibit biological activity, particularly in olfactory signaling. In studies involving sheep, it has been identified as one of the volatile compounds that contribute to the recognition cues between ewes and their lambs. This compound plays a role in maternal bonding and recognition, highlighting its significance in animal behavior and communication . Additionally, its pleasant aroma makes it a candidate for use in perfumery and flavoring agents.
Several methods are available for synthesizing 7-methyloctanal:
- Alkylation of Aldehydes: Starting from octanal, alkylation with methyl iodide can yield 7-methyloctanal.
- Oxidation of Alcohols: The oxidation of 7-methyloctanol using oxidizing agents like Jones reagent can produce the aldehyde.
- Chemoenzymatic Synthesis: Recent advances have shown that enzymatic methods can be employed to synthesize this compound efficiently, utilizing specific enzymes for regioselective transformations .
7-Methyloctanal finds applications across various industries:
- Fragrance Industry: Used as a key ingredient in perfumes due to its fruity scent.
- Flavoring Agents: Employed in food products to enhance flavor profiles.
- Biological Research: Utilized in studies related to animal behavior and olfactory communication.
- Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic compounds .
Studies have indicated that 7-methyloctanal may interact synergistically with other compounds, enhancing their effects or altering their stability. For instance, it has been noted to prevent dehydration reactions when combined with certain substances, suggesting potential applications in formulations requiring moisture retention . Further research into its interactions could elucidate additional applications in pharmaceuticals and agrochemicals.
7-Methyloctanal shares structural similarities with several other aliphatic aldehydes. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Octanal | C₈H₁₆O | Straight-chain aldehyde; commonly used as a flavoring agent. |
| 8-Methylnonanal | C₉H₁₈O | Has a methyl group on the eighth carbon; used in fragrances. |
| Nonanal | C₉H₁₈O | Straight-chain aldehyde; known for its fatty odor and used in perfumery. |
Uniqueness
What sets 7-methyloctanal apart is its specific branching at the seventh carbon position, which influences its olfactory properties and potential biological activities distinct from linear aldehydes like nonanal or octanal. This structural variation contributes to its unique scent profile and functional applications in both biological and industrial contexts .
XLogP3
Other CAS
35127-50-5








